Cas no 89874-32-8 (1,4-Dioxaspiro[4.6]undecan-6-one)

1,4-Dioxaspiro[4.6]undecan-6-one is a cyclic ketone with a spirocyclic structure, featuring a 1,4-dioxane ring fused to a cyclohexanone moiety. This compound is valued for its unique structural properties, which make it a versatile intermediate in organic synthesis. Its spirocyclic framework provides rigidity and stability, facilitating controlled reactivity in ring-opening or functionalization reactions. The compound is particularly useful in the synthesis of complex heterocycles, pharmaceuticals, and fine chemicals. Its compatibility with various reaction conditions, including reductions and nucleophilic additions, enhances its utility in multi-step synthetic routes. The product's well-defined stereochemistry and purity further ensure reproducibility in research and industrial applications.
1,4-Dioxaspiro[4.6]undecan-6-one structure
89874-32-8 structure
Product Name:1,4-Dioxaspiro[4.6]undecan-6-one
CAS No:89874-32-8
MF:C9H14O3
MW:170.205663204193
CID:586292
PubChem ID:567498
Update Time:2025-06-28

1,4-Dioxaspiro[4.6]undecan-6-one Chemical and Physical Properties

Names and Identifiers

    • 1,4-Dioxaspiro[4.6]undecan-6-one
    • EN300-7136663
    • DTXSID80340794
    • ZICAMABFFYFUNV-UHFFFAOYSA-N
    • 89874-32-8
    • Inchi: 1S/C9H14O3/c10-8-4-2-1-3-5-9(8)11-6-7-12-9/h1-7H2
    • InChI Key: ZICAMABFFYFUNV-UHFFFAOYSA-N
    • SMILES: O1CCOC21C(CCCCC2)=O

Computed Properties

  • Exact Mass: 170.094294304g/mol
  • Monoisotopic Mass: 170.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 35.5Ų

1,4-Dioxaspiro[4.6]undecan-6-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7136663-0.05g
1,4-dioxaspiro[4.6]undecan-6-one
89874-32-8 95%
0.05g
$347.0 2023-06-01
Enamine
EN300-7136663-0.1g
1,4-dioxaspiro[4.6]undecan-6-one
89874-32-8 95%
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$518.0 2023-06-01
Enamine
EN300-7136663-0.25g
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$743.0 2023-06-01
Enamine
EN300-7136663-0.5g
1,4-dioxaspiro[4.6]undecan-6-one
89874-32-8 95%
0.5g
$1170.0 2023-06-01
Enamine
EN300-7136663-1.0g
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89874-32-8 95%
1g
$1500.0 2023-06-01
Enamine
EN300-7136663-2.5g
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89874-32-8 95%
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$2940.0 2023-06-01
Enamine
EN300-7136663-5.0g
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89874-32-8 95%
5g
$4349.0 2023-06-01
Enamine
EN300-7136663-10.0g
1,4-dioxaspiro[4.6]undecan-6-one
89874-32-8 95%
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$6450.0 2023-06-01
1PlusChem
1P01IR9E-50mg
1,4-Dioxaspiro[4.6]undecan-6-one
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$491.00 2024-04-20
1PlusChem
1P01IR9E-100mg
1,4-Dioxaspiro[4.6]undecan-6-one
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$703.00 2023-12-16

1,4-Dioxaspiro[4.6]undecan-6-one Related Literature

Additional information on 1,4-Dioxaspiro[4.6]undecan-6-one

Introduction to 1,4-Dioxaspiro[4.6]undecan-6-one (CAS No. 89874-32-8)

1,4-Dioxaspiro[4.6]undecan-6-one, identified by the Chemical Abstracts Service Number (CAS No.) 89874-32-8, is a heterocyclic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural framework and potential biological activities. This spirocyclic dioxane derivative features a rigid spiro structure connecting two oxygen-containing rings, which contributes to its distinct chemical properties and reactivity patterns. The compound’s molecular architecture, characterized by a 1,4-dioxane spiro center linked to a six-membered ketone ring, makes it an intriguing candidate for further exploration in synthetic chemistry and medicinal applications.

The synthesis of 1,4-Dioxaspiro[4.6]undecan-6-one typically involves multi-step organic transformations, often starting from readily available precursors such as dihydropyranones or cyclic ketones. The spirocyclic core is formed through intramolecular cyclization reactions, which require precise control over reaction conditions to achieve high yields and minimal side products. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and organocatalytic approaches, have been employed to optimize the synthesis of this compound, demonstrating the growing sophistication in modern organic synthesis techniques.

Recent studies have highlighted the potential of 1,4-Dioxaspiro[4.6]undecan-6-one as a scaffold for developing novel bioactive molecules. Its rigid spiro structure provides a stable platform for functionalization, allowing chemists to introduce various substituents at specific positions to modulate its biological activity. Preliminary pharmacological investigations have suggested that derivatives of this compound may exhibit promising properties in areas such as anti-inflammatory and antimicrobial applications. The oxygen-rich environment of the dioxane ring and the electron-withdrawing effect of the ketone group contribute to its unique interaction with biological targets, making it a valuable candidate for drug discovery programs.

The structural features of 1,4-Dioxaspiro[4.6]undecan-6-one also make it an interesting subject for studying molecular recognition processes. The spirocyclic core can adopt multiple conformations due to its flexibility, which may influence its binding affinity to biological receptors or enzymes. Computational modeling studies have been conducted to explore the three-dimensional structure of this compound and predict its interactions with potential targets. These studies provide insights into how structural modifications can enhance or alter its biological activity, guiding the design of more effective derivatives.

In addition to its pharmaceutical potential, 1,4-Dioxaspiro[4.6]undecan-6-one has shown promise in material science applications. Its unique molecular structure and thermal stability make it suitable for use in polymer formulations or as a building block for advanced materials with specialized properties. Researchers are exploring its incorporation into supramolecular assemblies or self-assembling systems, where its rigid framework can contribute to the formation of stable and functional nanostructures.

The latest advancements in analytical chemistry have enabled more detailed characterization of 1,4-Dioxaspiro[4.6]undecan-6-one, including high-resolution NMR spectroscopy and mass spectrometry techniques. These methods provide critical information about the compound’s purity, conformational dynamics, and reaction mechanisms. Such detailed structural elucidation is essential for understanding its behavior in biological systems and optimizing its synthetic routes.

Future research directions for 1,4-Dioxaspiro[4.6]undecan-6-one include exploring its role in medicinal chemistry through structure-activity relationship (SAR) studies. By systematically modifying various functional groups on the spirocyclic core, researchers aim to identify analogs with enhanced potency or selectivity for specific biological targets. Additionally, investigating the compound’s environmental stability and biodegradability is crucial for assessing its potential applications in green chemistry initiatives.

The growing interest in 1,4-Dioxaspiro[4.6]undecan-6-one underscores its significance as a versatile chemical entity with broad applicability across multiple scientific disciplines. As synthetic methodologies continue to evolve and our understanding of molecular interactions deepens, this compound is poised to play a pivotal role in shaping future advancements in chemistry and pharmaceutical sciences.

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